Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. This compound features a benzyl ester group, a 4-fluorophenyl substituent at position 4, and a thioxo group at position 2. Its structural uniqueness lies in the combination of fluorine’s electron-withdrawing effects, the lipophilic benzyl ester, and the thione moiety, which collectively influence its physicochemical and biological properties. DHPMs are renowned for diverse pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects .
Properties
IUPAC Name |
benzyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-12-16(18(23)24-11-13-5-3-2-4-6-13)17(22-19(25)21-12)14-7-9-15(20)10-8-14/h2-10,17H,11H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUCNXKEYHVKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research.
Chemical Structure and Synthesis
The compound belongs to the tetrahydropyrimidine family and features a thioxo group, which enhances its reactivity and biological potential. The synthesis typically involves the Biginelli reaction, a multicomponent reaction that efficiently produces complex heterocyclic compounds from simple precursors .
Antioxidant Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit notable antioxidant properties. The compound's structure allows it to scavenge free radicals effectively. For instance, in a study evaluating various derivatives, the compound with para-fluoro substitution demonstrated an IC50 value of 6.261 µM for radical scavenging activity, indicating potent antioxidant capabilities .
Anti-Cancer Activity
The anti-cancer potential of this compound has been highlighted in several studies. One derivative showed significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation . Notably, the compound's ability to inhibit cancer stem cell growth suggests a promising avenue for developing anti-cancer therapies.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, it demonstrated strong inhibitory action against alpha-amylase, an enzyme critical in carbohydrate metabolism. The IC50 value for one derivative was reported at 6.539 µM, highlighting its potential as an anti-diabetic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. The presence of electron-withdrawing groups like fluorine enhances its reactivity and biological efficacy. Studies have shown that meta-substituted derivatives often exhibit superior activity compared to their ortho or para counterparts due to optimal electronic effects .
Case Study: Anticancer Efficacy
In a recent study focusing on the anticancer properties of tetrahydropyrimidine derivatives, researchers synthesized several compounds and tested their efficacy against different cancer cell lines. One compound exhibited remarkable anti-proliferative effects across multiple solid tumor types and was found to synergize with existing chemotherapeutics . This underscores the potential for this compound in combination therapies.
| Compound | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| 5c | Radical Scavenging | 6.261 | Antioxidant |
| 5g | Alpha-Amylase Inhibition | 6.539 | Anti-Diabetic |
| 5e | Cytotoxicity (HepG2) | 18.69 | Cancer |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit potent anticancer properties. For instance, a study highlighted the synthesis of several tetrahydropyrimidine derivatives, including the compound of interest, which showed promising anti-cancer activity against various cancer cell lines such as liver, breast, and lung cancers. Specifically, the compound exhibited synergistic effects when combined with EGFR inhibitors like osimertinib, enhancing cytotoxicity in glioblastoma cells .
Case Study: Compound 4f
In a comparative analysis of synthesized compounds, one derivative (referred to as 4f) demonstrated remarkable efficacy in inhibiting cell cycle progression and reducing neurosphere formation in glioma stem cells. The study indicated that compound 4f did not exhibit anti-kinase activity but rather acted as a cytostatic agent, necessitating further research to elucidate its molecular targets .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. A study assessed various tetrahydropyrimidine derivatives for their ability to inhibit alpha-amylase, an enzyme linked to carbohydrate metabolism. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition capabilities. The structure-activity relationship revealed that specific substitutions on the benzyl ring significantly influenced enzyme inhibitory activity .
Antioxidant Properties
Another area of application for benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its antioxidant potential. Compounds within this class have been shown to scavenge free radicals effectively. A study reported IC50 values ranging from 6.261 to 2358 µM for various synthesized derivatives in radical scavenging assays, indicating moderate to high antioxidant activity depending on the specific structural modifications made .
Antimicrobial Activity
The incorporation of halogenated benzyl groups into tetrahydropyrimidine structures has been linked to enhanced antimicrobial properties. Compounds featuring these modifications have demonstrated significant activity against various bacterial and fungal strains. The mechanism of action is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methodologies including one-pot reactions and the use of catalysts such as lanthanum triflate. These synthetic approaches allow for the rapid generation of diverse derivatives with tailored biological activities .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Fluorophenyl vs. Other Aromatic Groups
- Ethyl 4-(4-Fluorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (Ethyl Analog): Molecular Formula: C₁₄H₁₅FN₂O₂S. Melting Point: 233–235°C . The 4-fluorophenyl group improves metabolic stability compared to non-halogenated analogs .
Ethyl 4-(4-Chlorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate :
Ethyl 4-(Furan-2-yl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate :
Functional Group Variations: Thioxo vs. Oxo
Benzyl 4-(4-Fluorophenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate :
- Ethyl 4-(4-Hydroxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Monohydrate: Forms extensive O–H···S and N–H···O hydrogen bonds, stabilizing its crystal lattice. The hydroxyl group enhances polarity, reducing lipid solubility compared to the fluorophenyl derivative .
Ester Group Variations: Benzyl vs. Ethyl/Methyl
Methyl 4-(4-Chlorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate :
(Z)-Octadec-9-enyl 4-(4-Hydroxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate :
- A fatty acid-derived ester with a melting point of 134–136°C. The long aliphatic chain increases lipophilicity, favoring membrane integration but complicating synthetic purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
